molecular formula C16H22O5 B8626478 Ethyl 2-(4-acetyl-3-hydroxy-2-propylphenoxy)propanoate CAS No. 88420-33-1

Ethyl 2-(4-acetyl-3-hydroxy-2-propylphenoxy)propanoate

Cat. No.: B8626478
CAS No.: 88420-33-1
M. Wt: 294.34 g/mol
InChI Key: GUCDMIKCEANCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-acetyl-3-hydroxy-2-propylphenoxy)propanoate is a useful research compound. Its molecular formula is C16H22O5 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88420-33-1

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

ethyl 2-(4-acetyl-3-hydroxy-2-propylphenoxy)propanoate

InChI

InChI=1S/C16H22O5/c1-5-7-13-14(21-11(4)16(19)20-6-2)9-8-12(10(3)17)15(13)18/h8-9,11,18H,5-7H2,1-4H3

InChI Key

GUCDMIKCEANCTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OC(C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.0 g of 1-(2,4-dihydroxy-3-propylphenyl)ethanone, 8.4 ml of ethyl 2-bromopropionate and 10.7 g of anhydrous potassium carbonate in 125 ml of anhydrous acetone was stirred at reflux for 42 hours. The reaction mixture was filtered and the filtrate was concentrated to an oil which was purified by high pressure liquid chromatography using 2% ethyl acetate-toluene to yield 11.4 g (73%) of racemic-(4-acetyl-3-hydroxy-2-propylphenoxy)-alpha-methylacetic acid ethyl ester as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.